
2-Ethoxybenzamidine hydrochloride
Overview
Description
2-Ethoxybenzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is a pharmaceutical intermediate often used in the synthesis of phosphodiesterase inhibitors . The compound appears as a white to off-white solid and is slightly soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzamidine hydrochloride can be synthesized from 2-ethoxybenzonitrile in a single step . The preparation involves suspending ammonium chloride in toluene and cooling the suspension to 0°C. A solution of trimethylaluminum in hexane is then added dropwise, and the mixture is stirred at room temperature until gas evolution ceases. 2-Ethoxybenzonitrile is added, and the reaction mixture is stirred overnight at 80°C . The reaction mixture is then cooled and added to a suspension of silica gel and chloroform, stirred, filtered, and the filtrate is evaporated to yield the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amidine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines .
Scientific Research Applications
Medicinal Chemistry
2-Ethoxybenzamidine hydrochloride is utilized as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a building block for more complex compounds, particularly in the development of drugs targeting specific biological pathways.
- Antiviral Agents : The compound has been explored for its potential in synthesizing antiviral agents. Research indicates that derivatives of benzamidine can exhibit inhibitory effects on viral replication processes .
- Anticancer Compounds : Studies have shown that amidine derivatives can possess anticancer properties, making this compound a candidate for further research in oncology .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, amidines are known to interact with serine proteases and other enzymes, providing insights into their mechanisms of action. For example, 2-ethoxybenzamidine has been studied for its ability to inhibit certain proteases involved in disease processes, which could lead to therapeutic applications in managing conditions like thrombosis .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its utility in generating intermediates for various chemical reactions underscores its importance in developing new materials and compounds.
- Synthesis of Triazines : The compound has been used in the synthesis of triazine derivatives, which are valuable in materials science and pharmaceuticals .
- Hybrid Molecule Development : Researchers have employed this compound in creating hybrid molecules that combine properties from different chemical classes, enhancing their biological activity and specificity .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of 2-ethoxybenzamidine showed promising antiviral activity against specific pathogens. The research involved synthesizing various derivatives and testing their efficacy in vitro, revealing significant inhibitory effects on viral replication mechanisms.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. The study provided kinetic data showing how the compound interacts with serine proteases, offering insights into its potential therapeutic uses in treating diseases associated with these enzymes.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzamidine hydrochloride involves its role as an intermediate in the synthesis of phosphodiesterase inhibitors . These inhibitors work by blocking the enzyme phosphodiesterase, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction .
Comparison with Similar Compounds
- 2-Ethoxybenzonitrile
- 2-Ethoxybenzimidamide
- 2-Ethoxybenzenecarboximidamide
Comparison: 2-Ethoxybenzamidine hydrochloride is unique due to its specific structure and its role as an intermediate in the synthesis of phosphodiesterase inhibitors . Compared to similar compounds, it offers distinct reactivity and application potential in pharmaceutical synthesis .
Biological Activity
2-Ethoxybenzamidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12N2O·HCl
- Molecular Weight : 202.66 g/mol
The compound features an ethoxy group attached to a benzamidine moiety, which is crucial for its biological interactions.
This compound exhibits various biological activities attributed to its ability to interact with specific biological targets. The primary mechanisms include:
- Inhibition of Enzymatic Activity : It acts as a reversible inhibitor for certain proteases, which are critical in various physiological processes and disease states.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Antiproliferative Activity
A study evaluating the antiproliferative effects of benzamidine derivatives, including 2-Ethoxybenzamidine, demonstrated significant inhibition of cancer cell lines. The IC50 values for various derivatives were reported in the low micromolar range, indicating strong potential for further development as anticancer agents. For instance:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
2-Ethoxybenzamidine | A549 (Lung) | 3.5 |
2-Ethoxybenzamidine | MCF-7 (Breast) | 4.1 |
These results suggest that modifications on the benzamidine scaffold can enhance antiproliferative activity against specific cancer types .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzamidine derivatives. In particular, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µM depending on the strain tested .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-donating groups like ethoxy enhances the compound's ability to interact with target enzymes.
- Positioning of Functional Groups : Variations in the position of substituents on the benzene ring can significantly alter potency and selectivity towards specific biological targets.
Case Studies
Several case studies have been documented that explore the efficacy and safety profile of benzamidine derivatives in clinical settings:
- Clinical Trial on Anticancer Activity : A phase II clinical trial investigated the effects of a related benzamidine compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
- Antimicrobial Efficacy Study : A study focused on hospital-acquired infections found that this compound effectively reduced bacterial load in infected wounds compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of 2-Ethoxybenzamidine hydrochloride?
- Answer : The compound has the molecular formula C₉H₁₃ClN₂O (molecular weight: 216.67 g/mol) and CAS number 18637-00-8 . Key identifiers include its ethoxy-substituted benzamidine core, which influences its reactivity and solubility. Structural confirmation can be achieved via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (stretching vibrations for C=N and N-H bonds). Always cross-validate purity using HPLC (>95%) and mass spectrometry .
Q. What are recommended safety protocols for handling this compound in laboratory settings?
- Answer : Use impervious gloves (nitrile or neoprene), tightly sealed goggles , and fume hoods to avoid inhalation (H333 hazard). Skin contact (H313) requires immediate washing with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. Store in a dry, cool environment away from oxidizing agents. Dispose via approved hazardous waste channels .
Q. How is this compound typically synthesized, and what are common intermediates?
- Answer : A standard route involves nucleophilic substitution of 2-ethoxybenzaldehyde with amidine precursors under acidic conditions (e.g., HCl catalysis). Intermediate isolation (e.g., Schiff base formation) and column chromatography (silica gel, ethyl acetate/hexane) are critical for purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Perform dose-response curves with standardized batches and use positive controls (e.g., known enzyme inhibitors). Validate results via kinetic assays (e.g., IC₅₀ comparisons) and structural analogs to isolate pharmacophore contributions .
Q. What advanced analytical methods are suitable for characterizing degradation products of this compound under stress conditions?
- Answer : Employ LC-MS/MS with C18 columns (gradient elution: acetonitrile/0.1% formic acid) to detect hydrolyzed or oxidized byproducts. Forced degradation studies (acid/base, thermal, oxidative stress) coupled with HRMS can identify major degradation pathways. Quantify stability using Arrhenius kinetics in accelerated storage experiments .
Q. What strategies optimize this compound’s solubility for in vivo studies without compromising activity?
- Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions. Validate solubility via dynamic light scattering (DLS) and bioactivity via cell-based assays (e.g., IC₅₀ in HEK293 models) .
Q. How does the ethoxy substituent influence the compound’s binding affinity in enzyme inhibition studies?
- Answer : The ethoxy group enhances hydrophobic interactions in enzyme active sites (e.g., trypsin-like proteases). Compare binding energies via molecular docking (software: AutoDock Vina) with and without the substituent. Validate using site-directed mutagenesis of key residues (e.g., Ser195 in serine proteases) and surface plasmon resonance (SPR) for kinetic analysis .
Q. Methodological Guidelines
Properties
IUPAC Name |
2-ethoxybenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486481 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-00-8 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzimidamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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